molecular formula C17H14BrNO2 B6343308 1-Methyl-1H-indole-3-carboxylic acid 2-bromo-benzyl ester CAS No. 1033692-98-6

1-Methyl-1H-indole-3-carboxylic acid 2-bromo-benzyl ester

Cat. No. B6343308
CAS RN: 1033692-98-6
M. Wt: 344.2 g/mol
InChI Key: YKGYPEGHCABFQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-1H-indole-3-carboxylic acid 2-bromo-benzyl ester (MICA-2B) is an organic compound belonging to the family of carboxylic acid esters. It is primarily used in the synthesis of various organic molecules, such as pharmaceuticals, agrochemicals, and dyes. MICA-2B is a valuable reagent used in laboratory experiments due to its high reactivity and solubility. It is also used in various scientific research applications, such as drug discovery and drug development.

Scientific Research Applications

Antiviral Applications

Indole derivatives, such as 1-Methyl-1H-indole-3-carboxylic acid 2-bromo-benzyl ester, have shown promising antiviral activities. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents . Ethyl 1H-indole-3-carboxylates also showed anti-viral activity in Huh-7.5 cells .

Anti-inflammatory Applications

Indole derivatives have also been investigated for their anti-inflammatory properties. For example, 5-methoxy-3-(3-phenylacryloyl)-1H-indole-2-carboxylic acid showed significant anti-inflammatory activity .

Anticancer Applications

Indole derivatives have been found to possess anticancer properties. They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives for cancer treatment .

Anti-HIV Applications

Indole derivatives have shown potential in the treatment of HIV. Their ability to bind with high affinity to multiple receptors makes them a valuable resource for developing new anti-HIV drugs .

Antioxidant Applications

Indole derivatives have been found to possess antioxidant properties. This makes them potentially useful in the treatment of diseases caused by oxidative stress .

Antimicrobial Applications

Indole derivatives have shown antimicrobial properties, making them potentially useful in the treatment of various bacterial and fungal infections .

Antitubercular Applications

Indole derivatives have been found to possess antitubercular properties. This makes them potentially useful in the treatment of tuberculosis .

Antidiabetic Applications

Indole derivatives have shown potential in the treatment of diabetes. Their ability to bind with high affinity to multiple receptors makes them a valuable resource for developing new antidiabetic drugs .

Mechanism of Action

Target of Action

Indole derivatives, in general, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological effects . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound may affect multiple biochemical pathways, leading to a broad spectrum of downstream effects.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels.

properties

IUPAC Name

(2-bromophenyl)methyl 1-methylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO2/c1-19-10-14(13-7-3-5-9-16(13)19)17(20)21-11-12-6-2-4-8-15(12)18/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGYPEGHCABFQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)OCC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1H-indole-3-carboxylic acid 2-bromo-benzyl ester

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